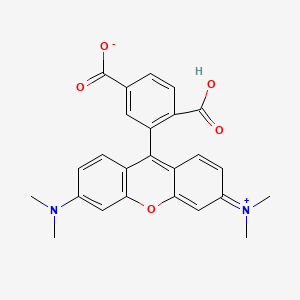

6-Carboxytetramethylrhodamin

Übersicht

Beschreibung

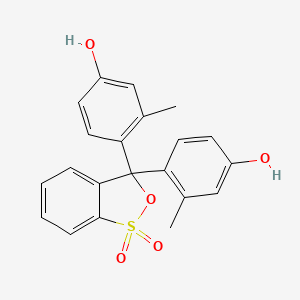

6-Carboxytetramethylrhodamin ist ein Fluoreszenzfarbstoff, der in verschiedenen wissenschaftlichen Forschungsanwendungen weit verbreitet ist. Er ist bekannt für seine leuchtend rote Fluoreszenz und wird häufig bei der Herstellung von Biokonjugaten verwendet, darunter fluoreszierende Antikörper und Avidinderivate, die in der Immunchemie eingesetzt werden. Die Carbonsäureform von this compound ist auch als Farbstoff für die Oligonukleotidmarkierung und die automatisierte DNA-Sequenzierung prominent .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Tetramethylrhodamin mit einem Carboxylierungsmittel, um die Carboxylgruppe einzuführen. Die Reaktion erfordert typischerweise spezifische Bedingungen, wie z. B. das Vorhandensein einer Base und eines geeigneten Lösungsmittels wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound oft die großtechnische Synthese unter Verwendung automatisierter Prozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann durch Techniken wie Hochleistungsflüssigchromatographie (HPLC) gereinigt, um die gewünschte Qualität für Forschungsanwendungen zu erreichen .

Wissenschaftliche Forschungsanwendungen

6-Carboxytetramethylrhodamine has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

6-Carboxytetramethylrhodamine, also known as 6-TAMRA, is a fluorescent dye that is primarily used to label proteins, peptides, and oligonucleotides . It is widely used for preparing bioconjugates, especially fluorescent antibody and avidin derivatives used in immunochemistry .

Mode of Action

6-TAMRA interacts with its targets (proteins, peptides, and oligonucleotides) through covalent bonding . It is often used in the form of a succinimidyl ester, which reacts with primary amines in proteins and peptides to form stable amide bonds . The dye can be attached to the 5’- or 3’-ends of oligonucleotides or internally .

Biochemical Pathways

The exact biochemical pathways affected by 6-TAMRA depend on the specific targets it is bound to. It is primarily used as a tool for visualizing and tracking these targets in biological systems rather than directly influencing biochemical pathways .

Result of Action

The primary result of 6-TAMRA’s action is the production of fluorescence when exposed to light of a specific wavelength . This allows for the visualization of the targets it is bound to, aiding in various research and diagnostic applications .

Action Environment

The action of 6-TAMRA can be influenced by various environmental factors. For instance, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain substances can quench the fluorescence of 6-TAMRA, reducing its effectiveness .

Biochemische Analyse

Biochemical Properties

6-Carboxytetramethylrhodamine plays a crucial role in biochemical reactions due to its fluorescent properties. It is commonly used to create fluorescent DNA probes and labeled proteins/peptides. The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. For instance, it is often conjugated to antibodies and other proteins via amine-reactive succinimidyl ester groups, forming stable amide bonds . This interaction allows for the precise detection and quantification of target molecules in complex biological samples.

Cellular Effects

6-Carboxytetramethylrhodamine has significant effects on various cell types and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when conjugated to cell-penetrating peptides like TAT, 6-Carboxytetramethylrhodamine can disrupt endosomal membranes and facilitate the release of macromolecular cargos into the cytosol . This property is particularly useful in studying intracellular processes and drug delivery mechanisms.

Molecular Mechanism

The molecular mechanism of 6-Carboxytetramethylrhodamine involves its ability to bind to biomolecules and alter their function. The compound acts as a photosensitizer, producing singlet oxygen upon light exposure, which can lead to membrane disruption and cell death . Additionally, 6-Carboxytetramethylrhodamine can form stable conjugates with primary amines in proteins, enabling the study of protein interactions and localization . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Carboxytetramethylrhodamine can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can affect its fluorescence and reactivity . Long-term studies have shown that 6-Carboxytetramethylrhodamine can maintain its fluorescent properties for extended periods when stored properly, but its activity may decrease over time due to hydrolysis and other degradation processes . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 6-Carboxytetramethylrhodamine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label tissues and cells for imaging studies. At high doses, 6-Carboxytetramethylrhodamine can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 6-Carboxytetramethylrhodamine for specific experimental applications to avoid adverse outcomes.

Metabolic Pathways

6-Carboxytetramethylrhodamine is involved in various metabolic pathways, primarily related to its role as a fluorescent probe. The compound can be metabolized by cellular enzymes, leading to changes in its fluorescence properties and localization . Additionally, 6-Carboxytetramethylrhodamine can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism . Understanding these metabolic pathways is essential for interpreting the results of experiments using 6-Carboxytetramethylrhodamine.

Transport and Distribution

The transport and distribution of 6-Carboxytetramethylrhodamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via endocytosis and distributed to various cellular compartments . Its localization and accumulation are affected by factors such as pH, ionic strength, and the presence of specific binding partners . These properties make 6-Carboxytetramethylrhodamine a valuable tool for studying intracellular transport and distribution mechanisms.

Subcellular Localization

6-Carboxytetramethylrhodamine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often targeted to specific organelles or compartments within the cell, such as the endosomes, lysosomes, or mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct 6-Carboxytetramethylrhodamine to its intended location . Understanding the subcellular localization of 6-Carboxytetramethylrhodamine is crucial for interpreting its effects on cellular processes and designing experiments to study its function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with a carboxylating agent to introduce the carboxyl group. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In industrial settings, the production of 6-Carboxytetramethylrhodamine often involves large-scale synthesis using automated processes to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Carboxytetramethylrhodamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Carboxylgruppe kann mit Aminen reagieren, um Amidbindungen zu bilden, was sie für die Markierung von Proteinen und Peptiden nützlich macht.

Oxidation und Reduktion: Obwohl weniger häufig, kann die Verbindung unter bestimmten Bedingungen an Redoxreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise werden Reagenzien wie N-Hydroxysuccinimid (NHS)-Ester verwendet und in Puffern wie phosphatgepufferter Kochsalzlösung (PBS) bei pH 7-9 durchgeführt.

Oxidation und Reduktion: Diese Reaktionen können Oxidations- oder Reduktionsmittel erfordern, abhängig vom gewünschten Ergebnis.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind markierte Proteine, Peptide und Oligonukleotide, die in verschiedenen fluoreszenbasierten Assays und bildgebenden Verfahren verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet seine Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren und Fluoreszenz auszustrahlen. Die Carboxylgruppe ermöglicht die Bildung stabiler Konjugate mit Biomolekülen, wodurch deren Nachweis und Analyse durch fluoreszenbasierte Techniken ermöglicht wird . Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und den untersuchten Biomolekülen ab .

Vergleich Mit ähnlichen Verbindungen

6-Carboxytetramethylrhodamin wird oft mit anderen Fluoreszenzfarbstoffen verglichen, wie z. B.:

5-Carboxytetramethylrhodamin: Ähnlich in der Struktur, unterscheidet sich jedoch in der Position der Carboxylgruppe.

Fluorescein: Ein weiterer weit verbreiteter Fluoreszenzfarbstoff mit unterschiedlichen Anregungs- und Emissionseigenschaften.

Rhodamin B: Eine verwandte Verbindung mit ähnlichen Fluoreszenzeigenschaften, aber unterschiedlichen chemischen Eigenschaften.

Die Einzigartigkeit von this compound liegt in seinen spezifischen Anregungs- und Emissionswellenlängen, die es für Anwendungen geeignet machen, die rote Fluoreszenz erfordern .

Eigenschaften

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

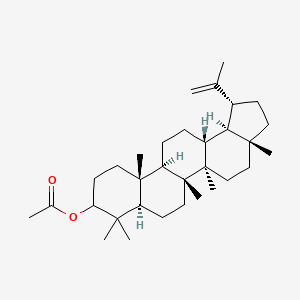

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

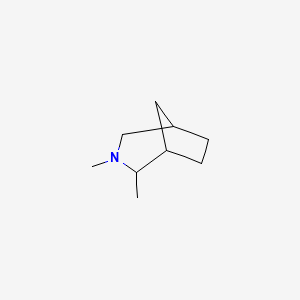

![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)